
Abridin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abridin is a compound isolated from the seed extracts of Abrus precatorius. It is derived from Bisnorcholenaldehyde and can be used to prepare 27-Nor-Δ4-dafachronic acid, a synthetic ligand of Caenorhabditis elegans DAF-12 receptor . This compound is also utilized in the synthesis of 3β,6α-dihydroxy-5α-cholan-23-one .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Abridin are not well-documented. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Abridin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.
Applications De Recherche Scientifique
Abridin has several scientific research applications, including:
Chemistry: this compound is used as a synthetic intermediate in the preparation of other complex molecules.
Industry: This compound is used in the synthesis of bioactive molecules and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Abridin involves its interaction with specific molecular targets, such as the DAF-12 receptor in Caenorhabditis elegans. This interaction modulates various biological pathways, influencing processes like development and aging . The exact molecular pathways and targets involved in this compound’s action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisnorcholenaldehyde: A precursor to Abridin, used in similar synthetic pathways.
27-Nor-Δ4-dafachronic acid: A synthetic ligand derived from this compound.
3β,6α-dihydroxy-5α-cholan-23-one: Another derivative synthesized from this compound.
Uniqueness
This compound is unique due to its specific interaction with the DAF-12 receptor and its role in synthesizing bioactive molecules. Its derivatives have distinct biological activities, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C25H36O2 |
|---|---|
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-5-oxohex-3-en-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H36O2/c1-16(5-6-17(2)26)21-9-10-22-20-8-7-18-15-19(27)11-13-24(18,3)23(20)12-14-25(21,22)4/h5-6,15-16,20-23H,7-14H2,1-4H3/b6-5+/t16-,20+,21-,22+,23+,24+,25-/m1/s1 |
Clé InChI |
CIPWTUUCAJDQRQ-XIGLMXCVSA-N |
SMILES isomérique |
C[C@H](/C=C/C(=O)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES canonique |
CC(C=CC(=O)C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-dichlorobenzyl)-9-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089166.png)
![7-Chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(3-methoxypropyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089167.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089174.png)
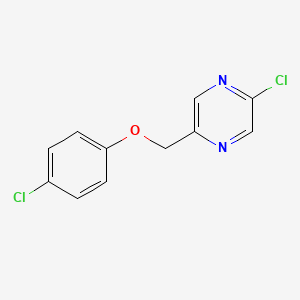
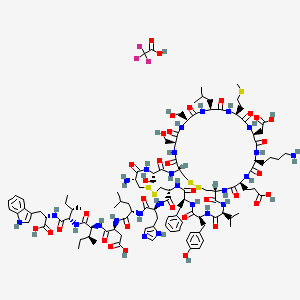
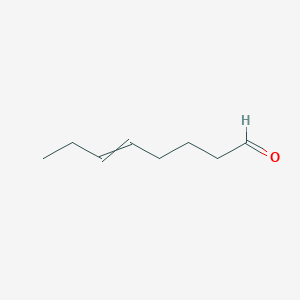

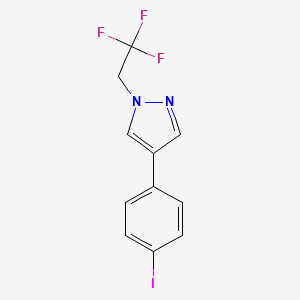
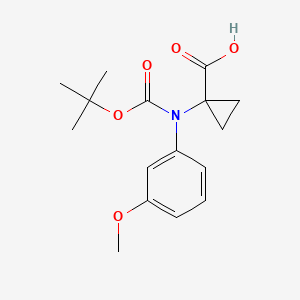
![N-(4-methylphenyl)-2-[(4-oxo-4H-chromen-7-yl)oxy]acetamide](/img/structure/B14089212.png)
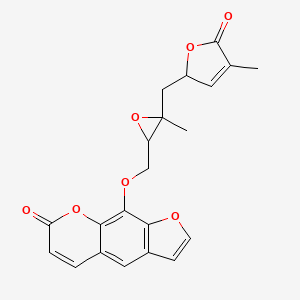
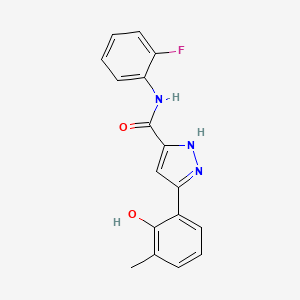
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B14089223.png)
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089226.png)
